molecular formula C7H9ClN2O2 B13558177 4-(Chloromethyl)-2,6-dimethoxypyrimidine

4-(Chloromethyl)-2,6-dimethoxypyrimidine

Cat. No.: B13558177
M. Wt: 188.61 g/mol
InChI Key: LVRFJERFDMIEMS-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2,6-dimethoxypyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with chloromethyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2,6-dimethoxypyrimidine typically involves the chloromethylation of 2,6-dimethoxypyrimidine. One common method includes the reaction of 2,6-dimethoxypyrimidine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2,6-dimethoxypyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: The chloromethyl group can be hydrolyzed to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the chloromethyl group.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Hydrolysis: 4-Hydroxymethyl-2,6-dimethoxypyrimidine.

Scientific Research Applications

4-(Chloromethyl)-2,6-dimethoxypyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid pathways.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings.

    Biological Research: It is utilized in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2,6-dimethoxypyrimidine involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group acts as an electrophile, forming covalent bonds with nucleophiles such as amino acids in proteins or nucleotides in DNA. This can lead to the inhibition of enzyme activity or the disruption of nucleic acid function, depending on the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-2,6-dimethoxypyrimidine is unique due to its combination of a pyrimidine ring with both chloromethyl and methoxy substituents. This structure provides a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses.

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

4-(chloromethyl)-2,6-dimethoxypyrimidine

InChI

InChI=1S/C7H9ClN2O2/c1-11-6-3-5(4-8)9-7(10-6)12-2/h3H,4H2,1-2H3

InChI Key

LVRFJERFDMIEMS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1)CCl)OC

Origin of Product

United States

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